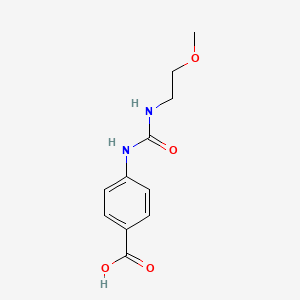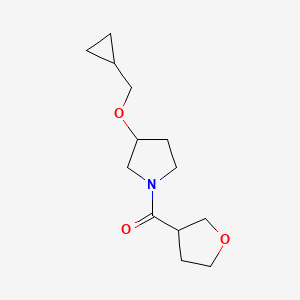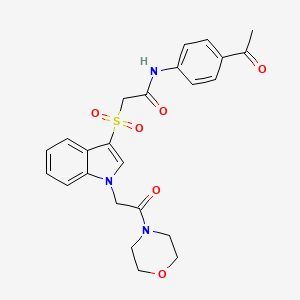
4-(2-Methoxyethylcarbamoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethylcarbamoylamino)benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. The chemical structure of meclofenamic acid is similar to other NSAIDs such as aspirin, ibuprofen, and naproxen. However, meclofenamic acid has unique properties that make it a valuable tool for scientific research.
作用机制
Meclofenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting COX enzymes, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid are similar to those of other NSAIDs. In addition to its anti-inflammatory and analgesic effects, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid has been shown to have antipyretic (fever-reducing) and antiplatelet (blood-thinning) effects. However, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid has also been shown to have some unique effects, such as the ability to inhibit the activity of certain ion channels in the nervous system.
实验室实验的优点和局限性
One advantage of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid for laboratory experiments is its well-established mechanism of action and safety profile. Meclofenamic acid has been extensively studied in both animal and human models, and its effects are well understood. However, one limitation of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid is its relatively low potency compared to other NSAIDs. This may limit its usefulness in certain experiments where high doses or potent inhibitors are required.
未来方向
There are many potential future directions for research involving 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid. One area of interest is the development of new NSAIDs that are more potent or have fewer side effects than existing drugs. Another area of interest is the use of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid as a tool to study the role of ion channels in the nervous system, which could have implications for the treatment of pain and other neurological disorders. Finally, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid may have potential as a therapeutic agent for the treatment of cancer, although further research is needed to explore this possibility.
合成方法
Meclofenamic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 2-methoxyethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as recrystallization or chromatography.
科学研究应用
Meclofenamic acid has a wide range of applications in scientific research. It has been used as a tool to study the mechanisms of inflammation and pain, as well as to investigate the role of various enzymes and receptors in these processes. Meclofenamic acid has also been used to study the effects of NSAIDs on the gastrointestinal tract, as well as to investigate the potential use of NSAIDs in cancer therapy.
属性
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-6-12-11(16)13-9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDEHBCZRUWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylcarbamoylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)
![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)


![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2558597.png)





![7-tert-butyl-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558605.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)